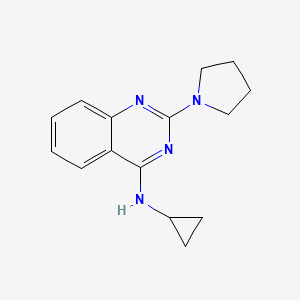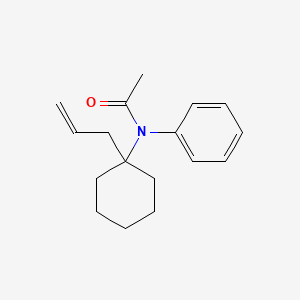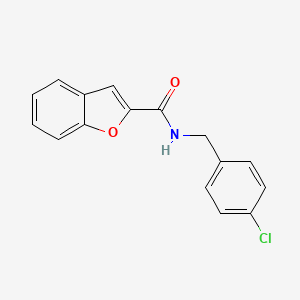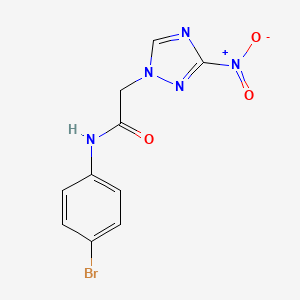
N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinamine derivatives often involves complex reactions that allow for the introduction of various substituents into the quinazoline core. For example, the regioselective Brønsted acid catalyzed annulation of cyclopropane aldehydes with N'-aryl anthranil hydrazides has been developed as a method for constructing tetrahydropyrrolo[1,2-a]quinazolin-5(1H)ones, a close relative of N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine. This method demonstrates the capability to efficiently introduce cyclopropyl and pyrrolidinyl groups into the quinazoline framework through domino reactions involving imine formation and intramolecular cyclization (Singh et al., 2020).
Molecular Structure Analysis
The molecular structure of quinazolinamines, including N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine, is critical for their chemical behavior and interactions. Structural analyses, such as X-ray crystallography, have been used to determine the configurations and conformations of these molecules. For example, the structure of 2-(4-chlorophenyl)-4-(2-(pyridin-4-yl) ethynyl) quinazoline, a compound with a similar quinazoline base, was confirmed to have a monoclinic crystal system, illustrating the detailed geometric parameters that influence the compound's reactivity and properties (Dilebo et al., 2021).
Chemical Reactions and Properties
N-cyclopropyl-2-(1-pyrrolidinyl)-4-quinazolinamine participates in various chemical reactions, indicative of its reactive sites and chemical functionality. For instance, cyclopropanations and subsequent reactions highlight the reactivity of the cyclopropyl group, enabling the synthesis of functionalized cyclopropanes with high selectivity and efficiency. Such processes underscore the compound's versatility in organic synthesis (Davies et al., 1996).
Propiedades
IUPAC Name |
N-cyclopropyl-2-pyrrolidin-1-ylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-2-6-13-12(5-1)14(16-11-7-8-11)18-15(17-13)19-9-3-4-10-19/h1-2,5-6,11H,3-4,7-10H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPVUFMVGAGXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=N2)NC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyrrolidin-1-yl)quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)
![4,4,4-trifluoro-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5656323.png)
![2-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-benzothiazole](/img/structure/B5656331.png)


![1'-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5656346.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(1H-1,2,4-triazol-1-yl)benzamide](/img/structure/B5656353.png)
![cis-3a-({4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1-piperazinyl}carbonyl)octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5656366.png)

![9-[(1-ethyl-1H-pyrazol-5-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656371.png)
![(3S*,4S*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5656375.png)
![8-bromo-3-oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B5656380.png)
![2-({2-[1-(4-allylbenzoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5656388.png)
![1-acetyl-3-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}piperidine](/img/structure/B5656409.png)